![molecular formula C17H11N B14746022 Benzo[4,5]cyclohept[1,2-b]indole CAS No. 242-14-8](/img/structure/B14746022.png)
Benzo[4,5]cyclohept[1,2-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[4,5]cyclohept[1,2-b]indole is a heterocyclic compound that features a fused ring system combining benzene, cycloheptane, and indole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[4,5]cyclohept[1,2-b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole intermediate, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[4,5]cyclohept[1,2-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothis compound.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Benzo[4,5]cyclohept[1,2-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Mecanismo De Acción
The mechanism of action of benzo[4,5]cyclohept[1,2-b]indole involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by binding to viral enzymes or interfering with viral RNA synthesis . The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Benzo[4,5]cyclohept[1,2-b]indole can be compared with other indole derivatives, such as:
Indole: A simpler structure with a single benzene and pyrrole ring.
Benzo[e]indole: Contains a fused benzene and indole ring but lacks the cycloheptane ring.
Azepinoindole: Features an additional nitrogen-containing ring fused to the indole structure.
The uniqueness of this compound lies in its fused cycloheptane ring, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Número CAS |
242-14-8 |
|---|---|
Fórmula molecular |
C17H11N |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
12-azatetracyclo[9.7.0.03,8.013,18]octadeca-1,3,5,7,9,11,13,15,17-nonaene |
InChI |
InChI=1S/C17H11N/c1-2-6-13-11-15-14-7-3-4-8-16(14)18-17(15)10-9-12(13)5-1/h1-11H |
Clave InChI |
QVJJKOADQUFGRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=NC4=CC=CC=C43)C=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



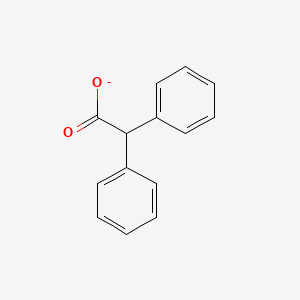
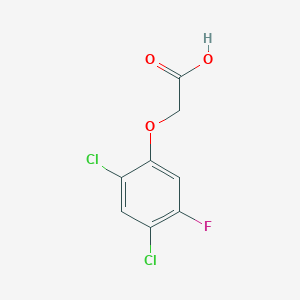

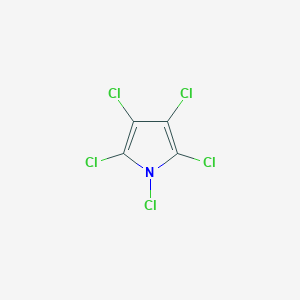

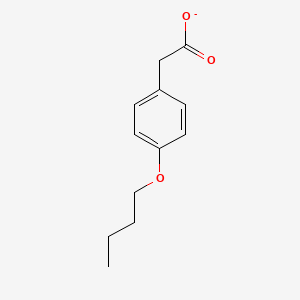
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)

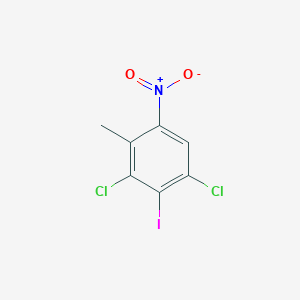


![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
